molecular formula C3H5IO B1340047 3-Iodooxetane CAS No. 26272-85-5

3-Iodooxetane

Cat. No. B1340047
Key on ui cas rn: 26272-85-5
M. Wt: 183.98 g/mol
InChI Key: KBEIFKMKVCDETC-UHFFFAOYSA-N
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Patent
US09434725B2

Procedure details

(2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol; 635.67 mg), Nickel(II) iodide (0.12001 mmol; 37.503 mg), Trans-2-aminocyclohexanol hydrochloride (0.12001 mmol; 18.382 mg), and Sodium hexamethyldisilazane (4.0004 mmol; 748.56 mg) were weighed into a CEM microwave vial. The mixture was capped then placed under a nitrogen atmosphere. Isopropanol (15 mL) was added and the mixture was stirred under nitrogen for 5 minutes. 3-Iodooxetane (2.0002 mmol; 368 mg) in Isopropanol (1.5 mL) was then added. The vial was heated at 100° C. under microwave for 20 minutes. The mixture was diluted with EtOH (15 mL) and filtered through Celite. The filter cake was washed with EtOH (2×10 mL). The mixture was concentrated and the residue was purified on silica eluted with 0 to 50% EtOAc in DCM to afford 2,6-difluoro-4-(oxetan-3-yl)pyridine (80.1 mg, 23%).
Quantity
635.67 mg
Type
reactant
Reaction Step One
Quantity
18.382 mg
Type
reactant
Reaction Step Two
Quantity
748.56 mg
Type
reactant
Reaction Step Three
Quantity
368 mg
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Nickel(II) iodide
Quantity
37.503 mg
Type
catalyst
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](B(O)O)[CH:5]=[C:4]([F:11])[N:3]=1.Cl.N[C@@H]1CC[CH2:17][CH2:16][C@H:15]1[OH:20].C[Si](C)(C)N[Si](C)(C)C.[Na].IC1COC1>C(O)(C)C.CCO.[Ni](I)I>[F:1][C:2]1[CH:7]=[C:6]([CH:16]2[CH2:15][O:20][CH2:17]2)[CH:5]=[C:4]([F:11])[N:3]=1 |f:1.2,3.4,^1:29|

Inputs

Step One
Name
Quantity
635.67 mg
Type
reactant
Smiles
FC1=NC(=CC(=C1)B(O)O)F
Step Two
Name
Quantity
18.382 mg
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Step Three
Name
Quantity
748.56 mg
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Step Four
Name
Quantity
368 mg
Type
reactant
Smiles
IC1COC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Six
Name
Nickel(II) iodide
Quantity
37.503 mg
Type
catalyst
Smiles
[Ni](I)I
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was capped
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filter cake was washed with EtOH (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica
WASH
Type
WASH
Details
eluted with 0 to 50% EtOAc in DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=NC(=CC(=C1)C1COC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 80.1 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 390%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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